molecular formula C24H31BrO6 B13841230 9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate

9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate

Cat. No.: B13841230
M. Wt: 495.4 g/mol
InChI Key: PLVGDQKUTWULDB-RPRRAYFGSA-N
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Description

9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used as an intermediate in the synthesis of various steroidal medications. The compound has a molecular formula of C24H31BrO6 and a molecular weight of 495.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as thiols or amines.

Major Products

Scientific Research Applications

9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of other corticosteroids.

    Biology: Studying the effects of corticosteroids on cellular processes.

    Medicine: Development of anti-inflammatory and immunosuppressive drugs.

    Industry: Production of steroidal medications.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The molecular targets include various inflammatory cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C24H31BrO6

Molecular Weight

495.4 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1

InChI Key

PLVGDQKUTWULDB-RPRRAYFGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C

Origin of Product

United States

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